Octhilinone

Catalog No.
S583669
CAS No.
26530-20-1
M.F
C11H19NOS
M. Wt
213.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octhilinone

CAS Number

26530-20-1

Product Name

Octhilinone

IUPAC Name

2-octyl-1,2-thiazol-3-one

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3

InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C=CS1

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.00 M
In distilled water, 500 mg/L at 25 °C
In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)

Synonyms

2-n-octyl-4-isothiazolin-3-one, 2-n-octyl-4-isothiazolin-3-one hydrochloride, 2-octyl-3-isothiazolone, 2-octyl-4-isothiazolin-3-one, Kathon 893, octhilinone, Skane M-8

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1

Antimicrobial Activity:

Octhilinone has been primarily studied for its antimicrobial activity, meaning it can kill or inhibit the growth of microorganisms like bacteria and fungi. This property has led to its investigation as a potential biocide in various applications, including:

  • Industrial cooling systems: Octhilinone is used in some cooling towers to control the growth of algae and bacteria that can reduce system efficiency and pose health risks [].
  • Paint and coatings: It is sometimes incorporated into paints and coatings to prevent the growth of mold and mildew on the surface [].
  • Personal care products: Octhilinone may be present in some personal care products, such as shampoos and cosmetics, as a preservative to prevent microbial spoilage [].

Enzyme Inhibition:

Recent research has revealed a different potential application for octhilinone. Studies have shown that it can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the breakdown of endocannabinoids in the body []. Endocannabinoids are naturally occurring molecules that interact with the cannabinoid receptor system, influencing various physiological processes. By inhibiting MAGL, octhilinone could potentially extend the effects of endocannabinoids and is being investigated for its therapeutic potential in conditions like pain and inflammation, although further research is needed to confirm its efficacy and safety for these purposes [].

Octhilinone, known chemically as 2-Octyl-4-isothiazolin-3-one, belongs to the class of 1,2-thiazoles. It is characterized by a thiazol-3-one structure with an octyl group substituted at the nitrogen position (position 2). This compound appears as a yellowish transparent thick liquid and has a molecular formula of C₁₁H₁₉NOS, with a molecular weight of 213.34 g/mol. It is primarily recognized for its fungicidal and antibacterial properties, making it useful in agricultural applications, particularly for treating diseases in fruit trees .

  • Octhilinone is classified as a hazardous substance due to its high toxicity.
  • It can cause skin and eye irritation, and inhalation or ingestion can be fatal [].
  • Due to these safety concerns, its use is restricted in many countries [].
Typical of isothiazolinones. One notable reaction involves its preparation through the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride. This method highlights its potential for synthesis in laboratory settings . Additionally, Octhilinone can react with other chemical agents to form derivatives that may enhance its biological activity or alter its physical properties.

Octhilinone exhibits significant biological activity, particularly as a fungicide and antibacterial agent. It is effective against a range of fungal pathogens and is used in the agricultural sector to manage diseases affecting crops. Its toxicity profile indicates it can be harmful if inhaled or ingested, and it may cause allergic reactions upon skin contact . The compound's efficacy against microbial growth makes it a valuable agent in both agricultural and industrial applications.

The synthesis of Octhilinone can be achieved through several methods:

  • Reaction with Sulfuryl Chloride: This method involves the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride to yield Octhilinone.
  • Chemical Modifications: Various chemical modifications can be applied to synthesize derivatives that may possess enhanced properties or specific functionalities.

These methods underscore the versatility of Octhilinone in chemical synthesis and its potential for producing related compounds with tailored characteristics.

Octhilinone finds applications across various fields:

  • Agriculture: Used as a fungicide and antibacterial agent to protect crops from diseases.
  • Wood Preservation: Employed in formulations that protect wood from mold and fungi, enhancing durability.
  • Cosmetics and Personal Care: Incorporated into products for its antimicrobial properties.
  • Industrial

Studies on Octhilinone's interactions focus on its biological activity against various microorganisms. Its effectiveness as a biocide has been demonstrated through numerous assays that evaluate its ability to inhibit fungal growth and bacterial proliferation. Additionally, research indicates that Octhilinone's toxicity profiles necessitate careful handling due to potential health risks associated with exposure .

Several compounds share structural similarities with Octhilinone, including:

Compound NameStructural FeaturesUnique Properties
2-Octyl-2H-isothiazol-3-oneSimilar thiazole structureOften used as a preservative in personal care products.
5-Chloro-2-methyl-4-isothiazolin-3-oneContains chlorine substituentKnown for its potent antifungal properties.
2-Hydroxy-4-methyl-4-isothiazolin-3-oneHydroxyl group additionExhibits different solubility characteristics.

Octhilinone is unique due to its specific octyl substitution which enhances its lipophilicity, making it particularly effective in formulations aimed at protecting wood and crops from microbial attack. Its combination of antibacterial and antifungal properties sets it apart from other similar compounds, allowing for broader applications in both agricultural and industrial contexts .

Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide.

Color/Form

Liquid
Light, golden yellow, clear liquid

XLogP3

3.5

Boiling Point

248 °F at 0.01 mm Hg (NTP, 1992)
342 °C at 101.325 kPa (est)

Flash Point

greater than 200 °F (NTP, 1992)

Density

1.04 at 60.3 °F (NTP, 1992)
1.03

LogP

2.45 (LogP)
log Kow = 2.45 at 24 °C

Odor

Very weak, sharp smell

Melting Point

15 °C at 101.325 kPa

UNII

4LFS24GD0V

Related CAS

68480-30-8 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octhilinone is a light golden yellow clear liquid. It has a very faint but sharp odor. It is moderately soluble in water. USE: Octhilinone is used as a bactericide and fungicide in agriculture, cooling tower water, paints, and leather. Its use as a materials preservative include fabrics and textiles, sealants, adhesives and rubber and plastics. EXPOSURE: Workers who use octhilinone may breathe in mists or have direct skin contact. The general population may have direct skin contact when using paint products containing octhilinone. If octhilinone is released to the environment, it will be broken down in air. Octhilinone released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Severe allergic reactions have been reported in some workers handling octhilinone or products containing this chemical, characterized by severe itching and rash over arms, legs and upper back. Allergic skin reactions have also been reported in individuals following non-occupational contact with products containing octhilinone. Additional data on the potential for octhilinone to cause toxic effects in humans were not available. Octhilinone causes moderate to severe irritation to the eyes and skin of laboratory animals, and can cause severe skin damage with direct contact. It is considered moderately toxic to animals following exposure by any route. Data on the potential for octhilinone to cause infertility in laboratory animals were not available. Increased abortion was observed in laboratory animals exposed to octhilinone at moderate-to-high oral doses that cause mothers to be sick (decreased weight gain, decreased appetite). Some mothers died. No birth defects were observed in offspring. Data on the potential for octhilinone to cause cancer in laboratory animals were not available. The potential for octhilinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.98 mm Hg at 77 °F (NTP, 1992)
3.68e-05 mmHg
3.68X10-5 mm Hg (4.9 mPa) at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

26530-20-1

Wikipedia

Octhilinone

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Agrochemicals -> Fungicides

Methods of Manufacturing

Octhilinone can be prepared by reaction of dithio-N-n-dioctylpropionamide and sulfuryl chloride.
Preparation: S.N. Lewis et al., France patent 1555416 corresp to United States of America patent 3761488 (1969, 1973 to Rohm & Haas).

General Manufacturing Information

3(2H)-Isothiazolone, 2-octyl-: ACTIVE

Analytic Laboratory Methods

This paper describes the development of a multi-residue method for the determination of 36 emerging organic pollutants (26 biocides, 5 UV-filters and 5 benzothiazoles) in raw and treated wastewater, activated sludge and surface water using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target analytes were enriched from water samples adjusted to pH 6 by solid-phase extraction (SPE) on Oasis HLB 200 mg cartridges and eluted with a mixture of methanol and acetone (60/40, v/v). Extraction of freeze-dried sludge samples was accomplished by pressurized liquid extraction (PLE) using a mixture of methanol and water (50/50, v/v) as extraction solvent followed by SPE. LC-tandem MS detection was compared using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive and negative ionization mode. ESI exhibited strong ion suppression for most target analytes, while APCI was generally less susceptible to ion suppression but partially leading to ion enhancement of up to a factor of 10. In general, matrix effects could be compensated using stable isotope-labeled surrogate standards, indicated by relative recoveries ranging from 70% to 130%. In wastewater, activated sludge and surface water up to 33 analytes were detected. Maximum concentrations up to 5.1 and 3.9 ug/L were found in raw wastewater for the water-soluble UV-filters benzophenone-4 (BZP-4) and phenylbenz-imidazole sulfonic acid (PBSA), respectively. For the first time, the anti-dandruff climbazole was detected in raw wastewater and in activated sludge with concentrations as high as 1.4 ug/L and 1.2 ug/gTSS, respectively. Activated sludge is obviously a sink for four benzothiazoles and two isothiazolones, as concentrations were detected in activated sludge between 120 ng/gTSS (2-n-octyl-4-isothiazolin-3-one, OIT) to 330 ng/gTSS (benzothiazole-2-sulfonic acid, BTSA).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-19

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